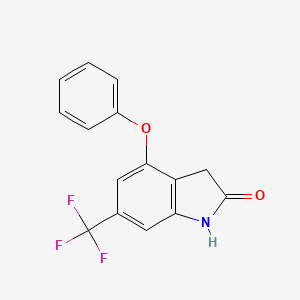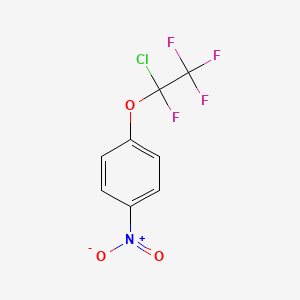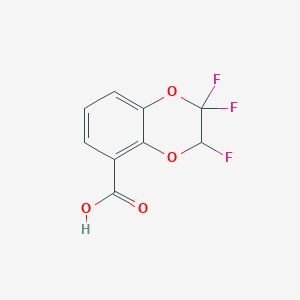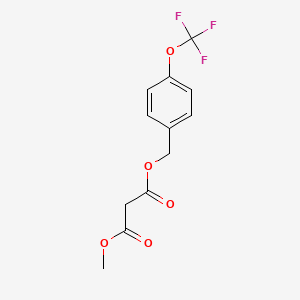
4-Phenoxy-6-(trifluoromethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxy-6-(trifluoromethyl)indolin-2-one, also known as 4-Phenoxy-6-TFMI, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-Phenoxy-6-TFMI is a derivative of indole, and has been used as a building block for the synthesis of new molecules and materials. Its unique structure has enabled researchers to explore its potential applications in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in a variety of scientific research fields. In organic synthesis, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a building block for the synthesis of new molecules and materials. In drug discovery, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a scaffold for the development of novel bioactive compounds. In biochemistry, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in enzyme inhibition and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI are not fully understood. However, the compound has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression. The main limitation of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is that the exact mechanism of action of the compound is not fully understood.
Direcciones Futuras
Given the potential applications of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in a variety of scientific research fields, there are numerous potential future directions for research. These include the development of novel compounds based on the 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI scaffold, further studies into the mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI, and the development of new methods for the synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI. In addition, further studies into the biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI could lead to new applications for the compound in drug discovery and biochemistry.
Métodos De Síntesis
The synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is a multi-step process. The first step involves the reaction of 3-chloro-2-methylindole with phenylboronic acid, in the presence of a base, to give the intermediate product 4-phenoxy-3-methylindole. This intermediate product is then reacted with trifluoromethyl iodide to give 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI.
Propiedades
IUPAC Name |
4-phenoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)9-6-12-11(8-14(20)19-12)13(7-9)21-10-4-2-1-3-5-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZNXDTAAYCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2OC3=CC=CC=C3)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-6-(trifluoromethyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)








